Kinetic Isotope Effect (KIE) in Enzymatic Oxidation: A Direct Comparative Metric for Biphenyl-4-d1
In a study of biphenyl oxidation by the soluble methane monooxygenase (sMMO) of Methylosinus trichosporium OB3b, the use of a deuterated biphenyl (Biphenyl-4-d1) resulted in a substantial kinetic isotope effect (KIE) of kH/kD = 3.4 ± 0.02 relative to unlabeled biphenyl [1]. This quantifies the significant rate retardation caused by the strategic substitution of deuterium at the site of hydroxylation.
| Evidence Dimension | Enzymatic oxidation rate (kH/kD) |
|---|---|
| Target Compound Data | kD (rate for deuterated biphenyl) is ~0.29 × kH |
| Comparator Or Baseline | Unlabeled biphenyl (kH) |
| Quantified Difference | kH/kD = 3.4 ± 0.02 |
| Conditions | Whole-cell assay with M. trichosporium OB3b expressing soluble methane monooxygenase (sMMO) [1]. |
Why This Matters
This 3.4-fold difference in reaction rate directly validates the utility of Biphenyl-4-d1 as a mechanistic probe to elucidate rate-limiting steps in enzymatic hydroxylation, a capability that unlabeled biphenyl lacks.
- [1] Lindner, A. S., Adriaens, P., & Semrau, J. D. (2000). Transformation of ortho-substituted biphenyls by Methylosinus trichosporium OB3b: substituent effects on oxidation kinetics and product formation. Archives of Microbiology, 174(1-2), 35–41. View Source
